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Compound of Interest

Compound Name:
2-((tert-Butyldiphenylsilyl)oxy)-N-

methoxy-N-methylacetamide

Cat. No.: B1311202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, synthesis, and reactivity of

tert-butyldiphenylsilyl (TBDPS)-protected Weinreb amides. These compounds are valuable

intermediates in modern organic synthesis, particularly in the development of complex

molecules and active pharmaceutical ingredients. The robust nature of the TBDPS protecting

group, combined with the unique reactivity of the Weinreb amide, offers a powerful tool for the

controlled formation of carbon-carbon bonds.

Core Properties of TBDPS-Protected Weinreb
Amides
TBDPS-protected Weinreb amides are characterized by the presence of two key functional

groups: the N-methoxy-N-methylamide (Weinreb amide) and the tert-butyldiphenylsilyl ether.

The Weinreb amide provides a stable, yet reactive, handle for the introduction of various

carbon nucleophiles to form ketones and aldehydes. The TBDPS group, a bulky silyl ether,

offers exceptional stability under a wide range of reaction conditions, particularly acidic media,

making it an ideal protecting group for hydroxyl functionalities during multi-step syntheses.[1][2]

The physicochemical properties of these molecules are influenced by both the core structure of

the parent molecule (e.g., an amino acid) and the presence of the large, lipophilic TBDPS

group. While extensive compiled data for a wide range of TBDPS-protected Weinreb amides is
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not readily available in a single source, the following table provides representative data for a

specific example, (S)-2-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylpropanamide, derived

from (S)-lactic acid.

Property Value Reference

Molecular Formula C₂₀H₂₇NO₃Si ChemBK

Molar Mass 357.52 g/mol ChemBK

Appearance Colorless oil (typical) General Observation

¹H NMR (CDCl₃, 400 MHz)

δ (ppm) 7.69-7.67 (m, 4H),

7.44-7.35 (m, 6H), 4.45 (q, J =

6.8 Hz, 1H), 3.58 (s, 3H), 3.17

(s, 3H), 1.28 (d, J = 6.8 Hz,

3H), 1.05 (s, 9H)

F. A. Davis et al., J. Org.

Chem. 1996, 61, 440-444

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm) 173.4, 136.1, 134.1,

133.9, 129.6, 129.5, 127.5,

127.4, 69.1, 61.3, 32.0, 26.9,

19.2, 18.9

F. A. Davis et al., J. Org.

Chem. 1996, 61, 440-444

Infrared (IR)
Characteristic C=O stretch

(~1660 cm⁻¹)
General Observation

Synthesis of TBDPS-Protected Weinreb Amides
The synthesis of TBDPS-protected Weinreb amides typically involves a two-step sequence:

protection of the hydroxyl group followed by conversion of a carboxylic acid to the Weinreb

amide.

Step 1: TBDPS Protection of a Hydroxy Acid
The hydroxyl group of a starting material, such as a hydroxy acid, is first protected as a TBDPS

ether. This is a robust protecting group that is stable to a wide range of reaction conditions.[3]

Experimental Protocol: TBDPS Protection of (S)-Lactic Acid
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To a solution of (S)-lactic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add

imidazole (2.5 eq).

Cool the solution to 0 °C and add tert-butyldiphenylsilyl chloride (TBDPSCl) (1.1 eq)

dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-

layer chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution

and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford (S)-2-((tert-

butyldiphenylsilyl)oxy)propanoic acid.

Step 2: Weinreb Amide Formation
The resulting TBDPS-protected carboxylic acid is then converted to the corresponding Weinreb

amide. Several coupling reagents can be employed for this transformation, with N,N'-

carbonyldiimidazole (CDI) being a mild and efficient option.

Experimental Protocol: Weinreb Amide Formation from TBDPS-Protected Lactic Acid

Dissolve the TBDPS-protected (S)-lactic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

Add N,N'-carbonyldiimidazole (CDI) (1.2 eq) portionwise at room temperature and stir for 1

hour, or until CO₂ evolution ceases.

In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.5 eq) with a

suitable base (e.g., N-methylmorpholine or triethylamine) in THF.

Add the solution of N,O-dimethylhydroxylamine to the activated carboxylic acid solution and

stir at room temperature for 4-6 hours, monitoring by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated

aqueous sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude TBDPS-protected Weinreb amide.

If necessary, purify the product by flash column chromatography.

Synthesis Workflow

Diagram 1: General Synthesis of a TBDPS-Protected Weinreb Amide

Step 1: Protection Step 2: Amide Formation
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Diagram 1: General Synthesis of a TBDPS-Protected Weinreb Amide

Key Reactions of TBDPS-Protected Weinreb Amides
The primary utility of Weinreb amides lies in their controlled reaction with organometallic

reagents to furnish ketones, or their reduction to yield aldehydes. The TBDPS protecting group

is generally stable to these conditions, allowing for selective transformations at the Weinreb

amide moiety.

Reaction with Grignard Reagents to Form Ketones
TBDPS-protected Weinreb amides react cleanly with a variety of Grignard reagents to produce

the corresponding ketones in good yields. The reaction proceeds through a stable chelated

intermediate, which prevents the over-addition of the organometallic reagent that is often

observed with other carboxylic acid derivatives.[4]

Experimental Protocol: Ketone Synthesis from a TBDPS-Protected Weinreb Amide
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Dissolve the TBDPS-protected Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C

under an inert atmosphere.

Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry

over anhydrous sodium sulfate.

Concentrate the solution and purify the resulting ketone by flash column chromatography.

Reduction to Aldehydes
Reduction of TBDPS-protected Weinreb amides with a mild reducing agent, such as

diisobutylaluminium hydride (DIBAL-H), affords the corresponding aldehydes.

Experimental Protocol: Aldehyde Synthesis from a TBDPS-Protected Weinreb Amide

Dissolve the TBDPS-protected Weinreb amide (1.0 eq) in anhydrous toluene and cool to -78

°C under an inert atmosphere.

Add DIBAL-H (1.5 eq, as a solution in toluene or hexanes) dropwise, maintaining the internal

temperature below -70 °C.

Stir the reaction at -78 °C for 1-2 hours.

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous

solution of Rochelle's salt.

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are

observed.

Separate the layers and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the aldehyde by flash column chromatography.

Reaction Pathways

Diagram 2: Key Reactions of TBDPS-Protected Weinreb Amides
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Diagram 2: Key Reactions of TBDPS-Protected Weinreb Amides

Conclusion
TBDPS-protected Weinreb amides represent a valuable class of synthetic intermediates that

combine the stability of the TBDPS protecting group with the versatile reactivity of the Weinreb

amide. This combination allows for the reliable and high-yield synthesis of complex ketones

and aldehydes, which are key building blocks in the development of new pharmaceuticals and

other fine chemicals. The experimental protocols and data presented in this guide provide a

solid foundation for the successful application of these reagents in a research and development

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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